Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate
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Overview
Description
Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of nitro groups attached to a benzene ring, which is further substituted with an ethyl ester group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate typically involves the nitration of an appropriate benzoate precursor. One common method is the nitration of ethyl 2-hydroxy-5-(4-hydroxyphenoxy)benzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Nucleophilic Substitution: Sodium methoxide in methanol.
Major Products Formed
Reduction: Ethyl 2-amino-5-(4-aminophenoxy)benzoate.
Hydrolysis: 2-nitro-5-(4-nitrophenoxy)benzoic acid.
Nucleophilic Substitution: Substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its nitro groups can be transformed into various functional groups, making it a versatile building block.
Biology: The compound can be used in the study of nitroaromatic compounds’ biological activities, including their potential as antimicrobial or anticancer agents.
Medicine: Research into the pharmacological properties of nitrobenzoates may reveal potential therapeutic applications.
Industry: It can be used in the development of materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate exerts its effects depends on the specific application In reduction reactions, the nitro groups are typically reduced to amino groups through a catalytic hydrogenation process
Comparison with Similar Compounds
Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate can be compared with other nitrobenzoates and nitrophenoxy derivatives:
Ethyl 2-nitrobenzoate: Lacks the phenoxy group, making it less versatile in substitution reactions.
Ethyl 4-nitrophenoxybenzoate: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-nitro-5-(4-nitrophenoxy)benzoic acid: The carboxylic acid analog, which may have different solubility and reactivity properties.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various synthetic and research applications.
Properties
CAS No. |
51282-72-5 |
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Molecular Formula |
C15H12N2O7 |
Molecular Weight |
332.26 g/mol |
IUPAC Name |
ethyl 2-nitro-5-(4-nitrophenoxy)benzoate |
InChI |
InChI=1S/C15H12N2O7/c1-2-23-15(18)13-9-12(7-8-14(13)17(21)22)24-11-5-3-10(4-6-11)16(19)20/h3-9H,2H2,1H3 |
InChI Key |
KDUIDMQFZAXGRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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